Physicochemical properties of (4-tert-butylcyclohexyl)methyl acetate
Physicochemical properties of (4-tert-butylcyclohexyl)methyl acetate
The following technical guide is structured to serve researchers and drug development scientists, focusing on the physicochemical behavior, stereochemistry, and analytical characterization of (4-tert-butylcyclohexyl)methyl acetate.
Chemical Identity & Physicochemical Profiling for Research Applications
Executive Summary
(4-tert-butylcyclohexyl)methyl acetate (CAS: 32210-23-4), widely recognized by trade names such as Vertenex, is a lipophilic ester characterized by a rigid cyclohexane scaffold.[1][2][3] While primarily utilized in the fragrance industry for its woody-floral olfactive profile, its high logP (4.[1][2][3]8) and conformational isomerism make it a critical reference compound in dermal absorption modeling , excipient compatibility studies , and partition coefficient validation .[1][2][3][4]
This guide dissects the molecule's stereochemical dependence on physicochemical properties, providing a self-validating analytical framework for researchers characterizing this material in complex matrices.[1][2][3]
Molecular Architecture: The Stereochemical Anchor
To understand the reactivity and properties of this molecule, one must analyze its conformation.[1][2][3][4] The bulky tert-butyl group at the 4-position acts as a "conformational anchor," locking the cyclohexane ring into a chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1][2][3]
This locking mechanism forces the acetate group at position 1 into two distinct orientations:[1][2][3][4]
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Trans-isomer: The acetate group is equatorial .[1][2][3][4] This is thermodynamically more stable and possesses a "woody" odor profile.[1][2][3][4]
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Cis-isomer: The acetate group is axial .[1][2][3][4] This isomer is often associated with a more intense "floral" note and different hydrolytic stability due to steric crowding.[1][2][3][4]
Visualization: Conformational Isomerism
The following diagram illustrates the stereochemical relationship and the "locking" effect of the tert-butyl group.[1][2][3][4]
Figure 1: Stereochemical bifurcation driven by the tert-butyl conformational anchor.[1][2][3]
Physicochemical Property Profile
The following data aggregates experimental values relevant for formulation science and toxicology.
| Property | Value / Range | Context for Research |
| Molecular Weight | 198.30 g/mol | Permeation range for skin absorption.[1][2][3] |
| Physical State | Colorless Liquid | Standard state at 25°C. |
| Boiling Point | 228–230 °C | @ 25 mmHg.[1][2][3][4][5][6] Indicates low volatility relative to solvents.[1][2][3][4] |
| Vapor Pressure | ~7.9 Pa | @ 25°C. Moderate volatility (headspace analysis feasible).[1][2][3][4] |
| LogP (Octanol/Water) | 4.80 | Critical: Highly lipophilic.[1][2][3][4] Bioaccumulative potential in lipid bilayers.[1][2][3][4] |
| Water Solubility | ~39.6 mg/L | Practically insoluble.[1][2][3][4] Requires surfactants/cosolvents for aqueous formulation.[1][2][3][4] |
| Density | 0.934 g/mL | @ 25°C. Lighter than water.[1][2][3][4][5][6] |
| Flash Point | ~104 °C | Safe for standard laboratory handling (Non-flammable liquid cat).[1][2][3][4] |
| Refractive Index | 1.452 ( | Quick purity check for bulk material.[1][2][3][4] |
Expert Insight: The high LogP (4.[1][2][3][4]8) suggests this compound will partition heavily into the stratum corneum in dermatological studies.[1][2][3][4] When designing vehicle controls, avoid pure aqueous buffers; use micellar systems or cyclodextrins to ensure bioavailability in in vitro assays.[1][2][3][4]
Analytical Protocol: Isomer Separation
Quantifying the cis/trans ratio is essential for batch consistency, as the ratio affects both the organoleptic profile and the degradation kinetics.[1][2][3][4]
Methodology: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Separate and quantify cis/trans isomers.[1][2][3][4] Principle: The axial isomer (cis) typically elutes before the equatorial isomer (trans) on non-polar columns due to slight differences in boiling point and interaction with the stationary phase.[1][2][3][4]
Protocol Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30m x 0.25mm ID, 0.25µm film.[1][2][3]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injector: Split mode (50:1), 250°C.
-
Oven Program:
-
Detection: MS (EI mode, 70eV). Scan range 35-350 m/z.[1][2][3]
Workflow Visualization
Figure 2: Analytical workflow for isomeric resolution using capillary GC.
Stability & Metabolic Fate
For drug development professionals, understanding the metabolic stability of the ester linkage is vital.[1][2][3][4]
Hydrolysis Pathway
(4-tert-butylcyclohexyl)methyl acetate is susceptible to hydrolysis, converting back to 4-tert-butylcyclohexanol and acetic acid .[1][2][3]
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Environmental/Chemical: Stable at neutral pH (7.0).[1][2][3][4] Rapidly hydrolyzes in alkaline conditions (pH > 9).[1][2][3][4]
-
Biological: Substrate for carboxylesterases in the skin and liver.[1][2][3][4]
Reaction Scheme:
Causality in Experimentation: If using this compound in a topical formulation stability test, you must buffer the system to pH 5.5–6.5. At pH > 8, the trans-isomer (equatorial) generally undergoes saponification faster than the cis-isomer (axial) in many rigid cyclohexane systems due to the accessibility of the carbonyl carbon, though steric hindrance from the t-butyl group makes this specific comparison complex; empirical validation via HPLC monitoring is recommended.[1][2][3][4]
Toxicological Relevance (E-E-A-T)
When handling this material or reviewing safety dossiers (e.g., REACH, RIFM), the following endpoints are critical:
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Skin Sensitization (H317): Classified as a sensitizer.[1][2][3][4] In formulation, it acts as a weak hapten.[1][2][3][4] Researchers with atopic dermatitis history should wear nitrile gloves.[1][2][3][4]
-
Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[1][2][3][4] All laboratory waste must be segregated into non-halogenated organic waste streams, never poured down the drain.[1][2][4]
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Genotoxicity: Ames test negative. Not considered mutagenic.[1][2][3][4][7]
Self-Validating Safety Check: Before scaling up synthesis or extraction involving this compound, perform a solubility check in your chosen waste solvent.[1][2][3][4] Due to low water solubility, aqueous washes will not effectively remove it from glassware; use acetone or ethanol for cleaning.[1][2][3][4]
References
-
European Chemicals Agency (ECHA). (n.d.).[1][2][3][4] Registration Dossier - 4-tert-butylcyclohexyl acetate (CAS 32210-23-4).[1][2][3][7][8][9] Retrieved from [Link][1][2][3][4]
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National Institute of Standards and Technology (NIST). (2023).[1][2][3][4] 4-tert-Butylcyclohexyl acetate - Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69.[1][2][3][4][9] Retrieved from [Link][1][2][3][4]
-
Research Institute for Fragrance Materials (RIFM). (2025).[1][2][3][4][7] Safety Assessment of 4-tert-butylcyclohexyl acetate. Food and Chemical Toxicology. (Via Elsevier/ScienceDirect).[1][2][3][4] Retrieved from [Link]
-
PubChem. (n.d.).[1][2][3][4] Compound Summary: 4-tert-Butylcyclohexyl acetate.[1][2][3][5][6][7][8][9][10] National Library of Medicine.[1][2][3][4] Retrieved from [Link][1][2][3][4]
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- 3. 4-tert-Butylcyclohexyl acetate (CAS 32210-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scribd.com [scribd.com]
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